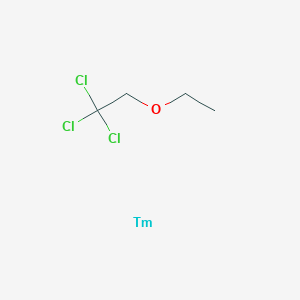

Thulium;1,1,1-trichloro-2-ethoxyethane

Description

Overview of Rare Earth Element Complexation Principles

The complexation of rare earth elements (REEs) is governed by a distinct set of principles that differentiate them from d-block transition metals. A primary characteristic is their predominantly ionic bonding nature. rsc.org The valence 4f orbitals of lanthanide ions are effectively shielded by the outer 5s and 5p electrons, leading to minimal participation of the 4f orbitals in covalent bonding. rsc.org Consequently, the interaction between a rare earth ion and a ligand is primarily electrostatic.

REEs, classified as hard acids, show a strong preference for hard bases, particularly oxygen-donating ligands. rsc.org Their relatively large ionic radii lead to high and variable coordination numbers, typically ranging from 6 to 12, with 8 and 9 being very common. rsc.orgwikipedia.org The geometry of these complexes is often less rigidly defined than in transition metal complexes and is largely dictated by minimizing steric and electrostatic repulsion between ligands. rsc.org This flexibility allows for a wide variety of coordination geometries. alfa-chemistry.com

Another key feature is the "lanthanide contraction," the gradual decrease in ionic radii across the lanthanide series. rsc.org This subtle change in size can lead to differences in coordination numbers and the stability of complexes for different lanthanides, enabling separation techniques like ion exchange and solvent extraction. britannica.com

Specific Considerations for Thulium (Tm) in Coordination Environments

Thulium, with the atomic number 69, possesses an electron configuration of [Xe] 4f¹³ 6s². chemistrycool.comsamaterials.com It most commonly exists in the +3 oxidation state (Tm³⁺), which is its most stable state in compounds and aqueous solutions. wikipedia.orgchemistrycool.comebsco.com The Tm³⁺ ion has a partially filled 4f orbital, which is responsible for its interesting magnetic and luminescent properties, such as its characteristic bright blue luminescence. wikipedia.orgperiodic-table.com

The ionic radius of Tm³⁺ influences its coordination number, which is typically between 6 and 8. alfa-chemistry.com In aqueous solution, the Tm³⁺ ion is known to form a coordination complex with nine water molecules, [Tm(H₂O)₉]³⁺. wikipedia.org The geometry of thulium complexes can vary, with octahedral, dodecahedral, and trigonal prismatic structures being observed depending on the nature of the coordinating ligands. alfa-chemistry.com While the +3 state is dominant, a less common +2 oxidation state can be achieved, particularly in solid-state compounds. wikipedia.orgebsco.com

Table 1: Properties of Thulium (Tm)

| Property | Value |

|---|---|

| Atomic Number | 69 |

| Atomic Weight | 168.934 u |

| Electron Configuration | [Xe] 4f¹³ 6s² |

| Common Oxidation State | +3 |

| Ionic Radius (Tm³⁺, 6-coordinate) | ~88 pm |

| Appearance | Silvery-gray metal |

| Melting Point | 1545 °C |

This table is generated based on data from multiple sources. chemistrycool.comsamaterials.comperiodic-table.com

Rationale for Investigating Thulium Complexes with Chlorinated Ether Ligands

The investigation into thulium complexes with a ligand such as 1,1,1-trichloro-2-ethoxyethane is driven by several factors. Ethers are known to coordinate to lanthanide ions through their oxygen atom, which acts as a hard Lewis base, satisfying the preference of the hard Tm³⁺ acid. The presence of chlorine atoms on the ligand introduces significant electronic and steric effects.

The electron-withdrawing nature of the three chlorine atoms on the carbon adjacent to the ether oxygen would likely reduce the electron density on the oxygen atom. This would decrease its Lewis basicity and potentially lead to a weaker Tm-O bond compared to a non-chlorinated ether. However, the presence of halogens can also enhance the volatility of the resulting metal complex, a desirable property for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating thin films of thulium-containing materials. mdpi.com

Furthermore, the bulky trichloromethyl group could influence the coordination geometry and the number of ligands that can fit around the thulium center, potentially leading to complexes with lower coordination numbers. The study of such complexes could provide valuable insights into the interplay of electronic and steric effects in lanthanide coordination chemistry and may lead to the development of novel precursors for materials science. mdpi.comresearchgate.net For example, thulium-based materials have applications in solid-state lasers and as dopants in fiber optic technology. alfa-chemistry.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,1,1-trichloro-2-ethoxyethane |

| Thulium |

Structure

3D Structure of Parent

Properties

CAS No. |

61731-05-3 |

|---|---|

Molecular Formula |

C4H7Cl3OTm |

Molecular Weight |

346.39 g/mol |

IUPAC Name |

thulium;1,1,1-trichloro-2-ethoxyethane |

InChI |

InChI=1S/C4H7Cl3O.Tm/c1-2-8-3-4(5,6)7;/h2-3H2,1H3; |

InChI Key |

GMMLBGDKYOSWOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(Cl)(Cl)Cl.[Tm] |

Origin of Product |

United States |

Ligand Design and Synthetic Methodologies for 1,1,1 Trichloro 2 Ethoxyethane Analogs

Strategies for the Synthesis of Chlorinated Ether Scaffolds

The synthesis of chlorinated ether scaffolds, particularly those with a trichloromethyl group adjacent to an ether linkage, presents a unique set of challenges due to the high reactivity of such moieties. Several synthetic strategies can be envisaged for the creation of 1,1,1-trichloro-2-ethoxyethane and its analogs, primarily revolving around the controlled chlorination of ether precursors.

One of the most direct approaches involves the radical chlorination of diethyl ether or its derivatives. This method typically employs radical initiators, such as UV light or chemical initiators, to generate chlorine radicals from a chlorine source. scientificupdate.com The reaction proceeds via a chain mechanism where a chlorine radical abstracts a hydrogen atom from the ether, followed by reaction of the resulting carbon-centered radical with a chlorine molecule. However, achieving selectivity for the α-position to the ether oxygen can be challenging, often leading to a mixture of chlorinated products. acs.org Careful control of reaction conditions, such as temperature, concentration of reactants, and the choice of chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide), is crucial to maximize the yield of the desired 1,1,1-trichloro-2-ethoxyethane scaffold. nih.gov

Another plausible route is the reaction of 2,2,2-trichloroethanol (B127377) with an ethylating agent . 2,2,2-Trichloroethanol is a commercially available starting material. wikipedia.orgsigmaaldrich.com Its hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which can then undergo a Williamson ether synthesis with an ethyl halide (e.g., ethyl bromide or ethyl iodide). This method offers a more controlled approach to the formation of the desired ether linkage, avoiding the selectivity issues associated with radical chlorination.

A third strategy involves the addition of trichloromethanide to an appropriate electrophile . For instance, the reaction of chloroform (B151607) with a strong base can generate the trichloromethanide anion, which could potentially react with an activated ethyl derivative. However, the stability and reactivity of the trichloromethanide anion would need to be carefully managed to prevent side reactions.

The table below summarizes these potential synthetic strategies.

| Strategy | Description | Key Reagents | Potential Challenges |

| Radical Chlorination | Direct chlorination of an ethyl ether precursor. | Diethyl ether, Cl2, SO2Cl2, NCS, UV light | Lack of selectivity, over-chlorination, formation of isomeric mixtures. |

| Williamson Ether Synthesis | Reaction of a trichloroethoxide with an ethyl halide. | 2,2,2-Trichloroethanol, NaH, Ethyl bromide | Base sensitivity of the reactants, potential elimination side reactions. |

| Nucleophilic Addition | Reaction of a trichloromethanide anion with an ethyl electrophile. | Chloroform, Strong base, Activated ethyl derivative | Instability of the trichloromethanide anion, control of reactivity. |

Incorporation of Ancillary Functional Groups for Enhanced Coordination

For an ether ligand like 1,1,1-trichloro-2-ethoxyethane to effectively coordinate with a thulium ion, the incorporation of additional donor atoms is highly desirable. Ethers are generally weak, monodentate ligands for hard Lewis acids like Ln(III) ions. researchgate.net By introducing ancillary functional groups, the denticity and stability of the resulting thulium complex can be significantly enhanced.

Functionalization can be achieved either by starting with a pre-functionalized precursor or by post-synthetic modification of the chlorinated ether scaffold. For example, if employing the Williamson ether synthesis, one could start with a functionalized 2,2,2-trichloroethanol derivative or a functionalized ethylating agent.

Common ancillary functional groups that can be incorporated to enhance coordination with lanthanide ions include:

Carboxylate groups (-COOH): These can be introduced by using an ethylating agent bearing an ester group, which can be subsequently hydrolyzed. Carboxylates are excellent coordinating groups for lanthanides.

Hydroxyl groups (-OH): A hydroxyl group can be introduced on the ethyl chain, providing an additional oxygen donor.

Amine groups (-NH2, -NHR, -NR2): Nitrogen-donor groups can be incorporated to create mixed-donor ligands, which can lead to interesting coordination geometries. ncl.ac.uk

Phosphonate groups (-PO(OR)2): These groups are also known to coordinate strongly with lanthanide ions.

The table below provides examples of functionalized precursors that could be used in the synthesis of 1,1,1-trichloro-2-ethoxyethane analogs.

| Ancillary Group | Precursor Example (for Williamson Synthesis) | Resulting Ligand Feature |

| Carboxylate | Ethyl bromoacetate (B1195939) (followed by hydrolysis) | Bidentate O,O-chelation |

| Hydroxyl | 2-Bromoethanol | Potential for bridging or chelation |

| Amine | 2-Bromoethylamine | N,O-chelation |

| Phosphonate | Diethyl (2-bromoethyl)phosphonate | Bidentate O,O-chelation |

The design of these polydentate ligands would aim to satisfy the high coordination numbers (typically 8 or 9) preferred by lanthanide ions like thulium. nih.gov

Advanced Purification and Characterization Techniques for Ligands

The purification and characterization of chlorinated ether ligands and their thulium complexes require a suite of advanced analytical techniques due to the potential for isomeric impurities and the paramagnetic nature of the thulium ion.

Purification:

Following synthesis, the crude product will likely contain a mixture of the desired ligand, unreacted starting materials, and byproducts. Standard purification techniques such as distillation can be effective for volatile, thermally stable ligands. However, for more complex, functionalized analogs, column chromatography on silica (B1680970) gel or alumina (B75360) is often necessary. The choice of eluent is critical to achieve good separation without causing decomposition of the chlorinated compound. In some cases, recrystallization can be a powerful technique for obtaining highly pure crystalline material suitable for single-crystal X-ray diffraction.

Characterization:

A combination of spectroscopic and analytical methods is essential to unambiguously determine the structure and purity of the synthesized ligands and their thulium complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of the organic ligand. For chlorinated compounds, the chemical shifts of protons and carbons adjacent to chlorine atoms are significantly affected. libretexts.org However, for thulium complexes, the paramagnetic nature of the Tm(III) ion can lead to significant shifting and broadening of NMR signals, making interpretation more complex.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the ligand and its fragments. The isotopic pattern of chlorine (35Cl and 37Cl in a roughly 3:1 ratio) provides a characteristic signature in the mass spectrum, aiding in the identification of chlorinated species. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of functional groups, such as C-O (ether), C-Cl, O-H (hydroxyl), and C=O (carboxyl) stretches. pressbooks.pub

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) in the purified compound, which is a fundamental measure of purity.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline ligand or its thulium complex. iucr.orgresearchgate.netaps.org It provides precise information on bond lengths, bond angles, and the coordination geometry around the thulium center.

The table below summarizes the key characterization techniques and the information they provide.

| Technique | Information Obtained |

| 1H & 13C NMR | Molecular structure, connectivity of atoms, purity. |

| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns, isotopic distribution of chlorine. |

| Infrared Spectroscopy | Presence of functional groups. |

| Elemental Analysis | Elemental composition and purity. |

| X-ray Diffraction | Definitive 3D molecular structure, coordination geometry, bond lengths and angles. |

Coordination Complex Synthesis and Isolation Methodologies

Methodologies for Thulium-Ligand Complex Formation

The formation of a coordination complex between thulium and the 1,1,1-trichloro-2-ethoxyethane ligand can be approached through several established synthetic routes common in organolanthanide chemistry. These methods primarily involve the reaction of a suitable thulium precursor with the ligand or its corresponding alkoxide salt.

Salt Metathesis: One of the most common and effective strategies for forming metal-alkoxide bonds is the salt metathesis reaction. rsc.org This pathway involves reacting a thulium halide, typically anhydrous thulium(III) chloride (TmCl₃), with an alkali metal salt of the deprotonated ligand (the chloroalkoxide). The reaction is typically carried out in an inert, anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or toluene (B28343). The driving force for this reaction is the formation of an insoluble alkali metal halide (e.g., LiCl or NaCl), which precipitates from the reaction mixture and can be easily removed by filtration. rsc.org

Reaction Scheme: TmCl₃ + 3 Li(OCH₂CCl₃) → Tm(OCH₂CCl₃)₃ + 3 LiCl(s)

Protonolysis: An alternative route involves the reaction of a proton-donating ligand (an alcohol) with a reactive thulium precursor containing basic ligands, such as amides or alkyls. For instance, a thulium amide complex, like Tm[N(SiMe₃)₂]₃, can react with three equivalents of 1,1,1-trichloro-2-ethoxyethanol. This reaction proceeds via protonolysis, where the alcohol protonates the amide ligand, releasing a volatile amine byproduct and forming the desired thulium alkoxide complex. This method is advantageous as the removal of the volatile byproduct can drive the reaction to completion.

Direct Reaction with Metallic Thulium: A less common but viable method for certain systems involves the direct reaction of the metallic lanthanide with a suitable precursor in a specific solvent system. acs.org This approach could involve reacting metallic thulium with the ligand in the presence of a transition-metal chloride in a solvent like 2-methoxyethanol, which can facilitate the formation of complex alkoxide clusters. acs.org

Table 1: Comparison of Synthetic Methodologies for Thulium-Ligand Complex Formation

| Methodology | Thulium Precursor | Ligand Form | Typical Solvent | Key Advantage | Potential Limitation |

|---|---|---|---|---|---|

| Salt Metathesis | Thulium(III) Chloride (TmCl₃) | Lithium 1,1,1-trichloro-2-ethoxide | THF, Toluene | High yield, driven by precipitation of salt byproduct. rsc.org | Requires prior synthesis of the alkali metal alkoxide. |

| Protonolysis | Tris[bis(trimethylsilyl)amido]thulium(III) | 1,1,1-trichloro-2-ethoxyethanol | Hexane (B92381), Toluene | Clean reaction with a volatile byproduct. | Thulium amide precursor is highly air- and moisture-sensitive. |

| Direct Reaction | Thulium metal (Tm) | 1,1,1-trichloro-2-ethoxyethanol | 2-Methoxyethanol | Avoids halide impurities. acs.org | Can lead to complex cluster formation, lower selectivity. acs.org |

Optimization of Reaction Parameters for Complexation Efficiency

Achieving optimal yield and purity in the synthesis of the Thulium;1,1,1-trichloro-2-ethoxyethane complex requires systematic screening and optimization of several key reaction parameters. researchgate.net The choice of solvent, reaction temperature, stoichiometry, and reaction time all play critical roles in the outcome of the synthesis.

Solvent Selection: The coordinating ability of the solvent can significantly influence the reaction. Coordinating solvents like tetrahydrofuran (THF) can stabilize the lanthanide metal center and intermediates, potentially altering the structure of the final product. nih.gov In contrast, non-coordinating solvents such as toluene or hexane are often used to favor the formation of solvent-free complexes.

Stoichiometry: The molar ratio of the thulium precursor to the ligand is fundamental. A 1:3 molar ratio of TmCl₃ to the lithium alkoxide is typically used to achieve full substitution. However, using substoichiometric amounts of the ligand can lead to the formation of partially substituted chloro-alkoxide complexes, such as [Tm(OR)₂Cl] or [Tm(OR)Cl₂].

Temperature: Reaction temperature affects both the rate of reaction and the stability of the products. While some reactions may be conducted at room temperature, others might require heating (reflux) to proceed at a reasonable rate. rsc.org Conversely, low temperatures (e.g., -78 °C to 0 °C) may be necessary to control the reactivity of highly sensitive organometallic precursors and improve selectivity. researchgate.net

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion. Monitoring the reaction progress using techniques like NMR spectroscopy or by observing the cessation of byproduct precipitation is crucial. Extended reaction times are sometimes necessary but can also lead to product decomposition.

Table 2: Hypothetical Optimization of Salt Metathesis Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | TmCl₃:Ligand Ratio | Observed Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 25 | 12 | 1:3 | 65 |

| 2 | THF | 25 | 12 | 1:3 | 78 |

| 3 | THF | 65 (Reflux) | 6 | 1:3 | 85 |

| 4 | THF | 65 (Reflux) | 6 | 1:2 | Formation of mixed chloro-alkoxide species |

| 5 | Toluene | 0 | 24 | 1:3 | 52 |

Techniques for the Purification and Isolation of Organothulium Complexes

The purification of organolanthanide complexes is critical, as they are often sensitive to air and moisture, and the presence of impurities can significantly affect their properties and subsequent reactivity. reachemchemicals.com Several techniques are commonly employed, chosen based on the physical state and stability of the target complex. byjus.com

Filtration: This is the initial and most straightforward step, particularly after salt metathesis reactions. The crude reaction mixture is filtered through an inert medium (such as Celite or a fine porosity frit) under an inert atmosphere to remove solid byproducts like lithium chloride.

Crystallization: Crystallization is a powerful technique for purifying solid organic and organometallic compounds. youtube.com The process involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing the solution to cool slowly. byjus.com As the solution cools, the solubility of the complex decreases, leading to the formation of pure crystals while impurities remain in the mother liquor. youtube.com A solvent or a mixture of solvents (e.g., toluene/hexane) is chosen in which the complex has high solubility at elevated temperatures and low solubility at room temperature or below.

Sublimation: For complexes that are sufficiently volatile and thermally stable, sublimation can be an excellent purification method. byjus.comyoutube.com The crude solid is heated under high vacuum, causing it to transition directly from the solid to the gas phase. The gaseous compound then crystallizes on a cold surface (a cold finger), leaving non-volatile impurities behind.

Chromatography: While widely used for organic compounds, chromatography is less common for highly reactive organolanthanide complexes. byjus.com However, column chromatography using an inert stationary phase like deactivated alumina (B75360) or silica (B1680970) gel can be employed in some cases, provided the complex is stable enough to withstand interaction with the support. reachemchemicals.com

Table 3: Applicability of Purification Techniques

| Technique | Principle of Separation | Applicability to Target Complex | Notes |

|---|---|---|---|

| Filtration | Separation of insoluble solids from a liquid. | Essential first step to remove salt byproducts. | Must be performed under an inert atmosphere. |

| Crystallization | Differential solubility at varying temperatures. reachemchemicals.com | Highly applicable for obtaining high-purity solid product. | Solvent choice is critical for success. |

| Sublimation | Difference in volatility between the compound and impurities. youtube.com | Potentially applicable if the complex is thermally stable and volatile. | Requires high vacuum and controlled heating. |

| Chromatography | Differential adsorption on a stationary phase. byjus.com | Less common; risk of decomposition on the column. | Requires careful selection of inert stationary and mobile phases. |

Structural Elucidation and Bonding Analysis of Thulium Trichloroethoxyethane Complexes

Advanced Crystallographic Analysis for Elucidating Coordination Geometries

Given the nature of the trivalent thulium ion (Tm³⁺), a common oxidation state for lanthanides, and the potential for 1,1,1-trichloro-2-ethoxyethane to act as a ligand, one could anticipate a variety of coordination numbers and geometries. The coordination environment would likely be influenced by the stoichiometry of the complex, the presence of other ligands (such as solvent molecules or counter-ions), and the steric bulk of the 1,1,1-trichloro-2-ethoxyethane ligand.

A hypothetical data table summarizing potential crystallographic parameters is presented below. These values are illustrative and based on typical ranges observed for thulium complexes with other oxygen-donating ligands.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 15.2 | Unit cell dimension. |

| c (Å) | 12.8 | Unit cell dimension. |

| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |

| Z | 4 | Number of formula units per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Spectroscopic Probing of Coordination Modes and Metal-Ligand Interactions

In the absence of a synthesized compound, spectroscopic techniques can be hypothetically considered to probe the coordination of 1,1,1-trichloro-2-ethoxyethane to a thulium center.

Infrared (IR) Spectroscopy: Coordination of the ether oxygen of 1,1,1-trichloro-2-ethoxyethane to the thulium ion would be expected to cause a shift in the C-O-C stretching frequency. In the free ligand, this band would appear at a certain wavenumber. Upon coordination to the Lewis acidic Tm³⁺ ion, electron density would be withdrawn from the oxygen atom, weakening the C-O bonds and resulting in a shift to a lower wavenumber (a red shift) in the IR spectrum of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide valuable information about the ligand environment. The coordination of the ligand to the paramagnetic Tm³⁺ ion would induce significant shifts in the NMR signals of the ligand's protons and carbons. The magnitude and direction of these paramagnetic shifts would depend on the distance of the nuclei from the thulium center and the magnetic anisotropy of the complex.

Electronic Absorption and Emission Spectroscopy: The f-f electronic transitions of the Tm³⁺ ion are typically weak and sharp. The coordination environment can influence the energies and intensities of these transitions. In a hypothetical complex with 1,1,1-trichloro-2-ethoxyethane, the ligand field would cause a splitting of the electronic energy levels of the thulium ion. Analysis of the absorption (UV-Vis-NIR) and emission spectra could provide insights into the symmetry of the coordination site. The Tm³⁺ ion is known for its characteristic blue luminescence, and the efficiency of this emission could be affected by the nature of the coordinated ligands.

A summary of expected spectroscopic features is provided in the table below.

| Spectroscopic Technique | Expected Observation on Coordination | Information Gained |

| Infrared (IR) | Shift of the C-O-C stretching vibration to lower wavenumbers. | Confirmation of the coordination of the ether oxygen to the thulium center. |

| NMR (¹H, ¹³C) | Significant paramagnetic shifts of the ligand's NMR signals. | Information on the proximity of different parts of the ligand to the metal ion. |

| UV-Vis-NIR Absorption | Splitting of the characteristic f-f transition bands of Tm³⁺. | Insights into the symmetry of the ligand field around the thulium ion. |

| Emission | Quenching or enhancement of the characteristic blue luminescence of Tm³⁺. | Information about energy transfer processes between the ligand and the metal ion. |

Analysis of Coordination Number and Geometry around the Thulium Center

The coordination number and geometry of lanthanide ions are notoriously flexible and are largely determined by steric factors and the nature of the ligands. For the trivalent thulium ion, coordination numbers typically range from 6 to 12, with 8 and 9 being very common.

In a hypothetical complex with 1,1,1-trichloro-2-ethoxyethane, the bulky trichloromethyl group might sterically hinder the coordination of a large number of ligands around the thulium center. This could favor lower coordination numbers. The specific coordination geometry would be a balance between maximizing the coordination number to satisfy the electrostatic demands of the Tm³⁺ ion and minimizing steric repulsion between the ligands.

Possible coordination geometries could include:

Octahedral (Coordination Number 6): This might be observed if steric hindrance is significant.

Square Antiprismatic or Dodecahedral (Coordination Number 8): These are common geometries for lanthanide ions.

Tricapped Trigonal Prismatic (Coordination Number 9): Also a very common geometry for lanthanide complexes.

The actual coordination number and geometry would be definitively determined by single-crystal X-ray diffraction, as mentioned in section 4.1.

Electronic Structure and Excited State Investigations

Luminescence Spectroscopy of Thulium(III) Complexes

Thulium(III) (Tm³⁺) complexes are known for their characteristic luminescence, which arises from electronic transitions within the 4f electron shell. wikipedia.orgscienceinfo.com Unlike many d-block transition metal complexes, the 4f electrons of lanthanides like thulium are well-shielded from the ligand environment, resulting in sharp, line-like emission spectra. nih.gov Thulium salts and complexes can emit from three primary excited states: ¹D₂, ¹G₄, and ³H₄. rsc.orgmanchester.ac.uk The formation of the ¹D₂ state can lead directly to luminescence or to energy transfer processes that populate the lower energy ¹G₄ and ³H₄ emissive states. rsc.org

The emission spectrum of Tm³⁺ ions typically displays several distinct bands. Radiative transitions from the ¹D₂ state to the ³F₄ and ³H₄ states result in emissions at approximately 452 nm and 622 nm, respectively. researchgate.net One of the most intense emissions is often observed around 529 nm, corresponding to the ¹D₂ to ³H₅ transition. researchgate.net Other notable emissions include those from the ¹G₄ state, such as the ¹G₄ → ³H₆ transition, which produces a characteristic blue luminescence around 475-480 nm. researchgate.net

When chromophores are incorporated into the ligand structure, the emission is typically restricted to thulium-centered emissive states that are lower in energy than the donor state of the chromophore. rsc.orgmanchester.ac.uk This is a key principle in the design of highly luminescent thulium complexes.

Direct excitation of the Tm³⁺ ion is often inefficient due to the low absorption cross-sections of the parity-forbidden f-f transitions. To overcome this, a process known as ligand-sensitized luminescence, or the "antenna effect," is employed. nih.gov In this mechanism, an organic ligand (the antenna) with a strong absorption profile is coordinated to the thulium ion. bionano-bg.eu

The process unfolds in several key steps:

Light Absorption: The organic ligand absorbs incident light (typically UV), transitioning to an excited singlet state (S₁). smu.edu

Intersystem Crossing (ISC): The excited ligand undergoes intersystem crossing from the singlet state (S₁) to a lower-energy triplet state (T₁). This spin-forbidden process is facilitated in lanthanide complexes by the heavy atom effect of the metal ion. bionano-bg.eusmu.edu

Energy Transfer (ET): The energy from the ligand's triplet state is transferred non-radiatively to a resonant excited state of the Tm³⁺ ion. This energy transfer predominantly occurs via the Dexter mechanism, which is an electron exchange interaction requiring close proximity between the ligand and the metal ion. bionano-bg.eu

Metal-Centered Emission: Following excitation, the Tm³⁺ ion relaxes to its ground state by emitting photons, producing its characteristic line-like luminescence. bionano-bg.eu

For this process to be efficient, the energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the thulium ion—typically, the triplet state energy should be slightly higher than the metal's emissive state to facilitate effective energy transfer and minimize back-transfer. nih.gov

The energy transfer dynamics within these complexes can be investigated using time-resolved spectroscopy. bionano-bg.eu The rise and decay times of the Tm³⁺ emission provide insights into the rates of energy transfer from the ligand and the lifetime of the metal's excited state. For instance, studies on various Tm(III) complexes have shown that the formation of the ¹D₂ state can lead to subsequent energy transfer to populate the ¹G₄ and ³H₄ states. rsc.org

Non-radiative quenching is a major factor that reduces luminescence efficiency. A primary quenching pathway involves the coupling of the excited state of the Tm³⁺ ion with high-frequency oscillators in its coordination environment, particularly O-H, N-H, and C-H bonds from coordinated solvent molecules (like water) or the ligands themselves. nih.gov To mitigate this, ligands are designed to saturate the metal's coordination sphere, preventing solvent molecules from binding directly to the thulium ion. nih.gov

The table below summarizes key photophysical transitions observed in Thulium(III) systems.

| Transition | Approximate Wavelength (nm) | Emitting State | Terminating State |

| Blue Emission | 452 | ¹D₂ | ³F₄ |

| Blue Emission | 475 - 480 | ¹G₄ | ³H₆ |

| Green-Yellow Emission | 529 | ¹D₂ | ³H₅ |

| Red Emission | 622 | ¹D₂ | ³H₄ |

| Red Emission | 650 | ¹G₄ | ³F₄ |

| Near-Infrared (NIR) | 800 | ³H₄ | ³H₆ |

This table is interactive. Click on headers to sort.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Thulium Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique for studying materials with unpaired electrons. benthamscience.comethz.ch It is a valuable tool for investigating the electronic structure and local environment of paramagnetic centers. bjrs.org.br While the most common oxidation state, Tm³⁺ (with a 4f¹² electron configuration), is an even-electron system and generally EPR silent in its ground state, EPR can be a powerful technique for studying other thulium species or specific excited states.

Thulium can exist in a +2 oxidation state (Tm²⁺), which has a 4f¹³ configuration with one unpaired electron, making it EPR active. EPR spectroscopy can therefore be used to detect the presence of Tm²⁺ in solid-state materials. wikipedia.org Furthermore, thulium ions can be introduced as dopants into various crystal lattices, creating paramagnetic centers that can be characterized by EPR. bjrs.org.br For example, studies on thulium-doped yttria (Y₂O₃:Tm) have used EPR to evaluate the paramagnetic response as a function of the dopant concentration. bjrs.org.br

The EPR spectrum provides key information through its g-factor, hyperfine structure, and line shape. youtube.com The g-factor is a measure of the magnetic moment of the unpaired electron and is sensitive to the local electronic environment. In complex systems, the g-factor can be anisotropic, requiring the reporting of three principal values (gx, gy, gz), which provides information about the symmetry of the paramagnetic center. youtube.com

High-frequency EPR has been used to study Tm³⁺ impurity ions in synthetic forsterite, revealing specific features related to the zero-field splitting between the ground and first excited singlet electron states. researchgate.net To obtain useful data from EPR analysis, a careful parametrization of the measurement settings, such as the number of scans, modulation amplitude, and sweep time, is crucial for achieving a suitable signal-to-noise ratio and resolution. benthamscience.com

The table below outlines typical parameters recorded in EPR studies of thulium-doped materials.

| Parameter | Description | Typical Value/Range |

| g-value | Characterizes the magnetic moment of the unpaired electron. | ~2.0040 for certain defects in Y₂O₃:Tm bjrs.org.br |

| Center Field | The midpoint of the magnetic field sweep. | 300 mT bjrs.org.br |

| Sweep Width | The range of the magnetic field scanned. | 300 mT bjrs.org.br |

| Modulation Amplitude | Affects signal resolution and intensity. | 0.4 mT - 4 G benthamscience.combjrs.org.br |

| Microwave Power | The power of the microwave radiation applied. | 2.5 mW bjrs.org.br |

This table is interactive. Click on headers to sort.

Spectroscopic Analysis of Thulium Oxidation States within the Complex

The most common and stable oxidation state for thulium is +3, which is the only state observed in aqueous solutions. wikipedia.orgscienceinfo.com In this state, the Tm³⁺ ion typically forms coordination complexes, often with nine water molecules in solution, and exhibits a characteristic bright blue luminescence. wikipedia.orgscienceinfo.com The electronic configuration of Tm³⁺ is [Xe]4f¹². samaterials.com

While less common, a +2 oxidation state can also exist, particularly in solid-state compounds. wikipedia.orgpse-info.de The Tm²⁺ ion has an electron configuration of [Xe]4f¹³, which is stabilized by the nearly full 4f electron shell. wikipedia.org Compounds containing Tm²⁺ are often reddish-purple and can be prepared by the reduction of thulium(III) compounds. wikipedia.org

Various spectroscopic techniques can be used to identify and characterize the oxidation state of thulium within a complex.

X-ray Photoelectron Spectroscopy (XPS): This technique can provide direct information about the oxidation state of an element. The binding energy of core-level electrons, such as the Tm 4d electrons, is sensitive to the oxidation state. thermofisher.com

Absorption Spectroscopy: The absorption spectra of Tm²⁺ and Tm³⁺ are distinct. Tm³⁺ ions in solution show sharp, weak absorption bands in the visible and near-infrared regions corresponding to f-f transitions. Changes in the absorption spectrum can indicate a change in oxidation state.

Luminescence Spectroscopy: As discussed previously, the bright blue luminescence is a hallmark of the Tm³⁺ ion. wikipedia.org The absence or presence of this specific emission can help infer the oxidation state.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As noted, the presence of an EPR signal can be a strong indicator of the paramagnetic Tm²⁺ state, distinguishing it from the typically EPR-silent Tm³⁺ ground state. wikipedia.org

The stability and accessibility of the +2 and +3 oxidation states are crucial factors in the application of thulium compounds in various fields, including as dopants in lasers and other optical materials. samaterials.com

Reactivity and Mechanistic Pathways of Thulium Chlorinated Ether Complexes

Electron Transfer Processes in Thulium(II) and Thulium(III) Systems

Electron transfer is a fundamental process in the reactions of thulium complexes. wiley.com In a hypothetical interaction with 1,1,1-trichloro-2-ethoxyethane, a divalent thulium (Tm(II)) species would be a potent reducing agent. It could engage in an outer-sphere electron transfer to the chlorinated ether. This process would involve the transfer of an electron from the thulium center to the 1,1,1-trichloro-2-ethoxyethane molecule, leading to the formation of a Tm(III) species and a transient radical anion of the organic molecule.

This radical anion would be highly unstable and likely undergo rapid fragmentation, cleaving a carbon-chlorine bond to produce a chloride ion and an organic radical. This type of reductive cleavage is a known pathway for the reaction of lanthanide reductants with alkyl and aryl halides. nih.gov

For a trivalent thulium (Tm(III)) system, a direct electron transfer is less likely as Tm(III) is the more stable oxidation state. However, photoinduced electron transfer could be a possibility, where excitation of a thulium complex by light could lead to an excited state with sufficient energy to engage in redox chemistry. db-thueringen.dersc.org

Table 1: Postulated Electron Transfer Parameters

| Parameter | Thulium(II) System | Thulium(III) System |

|---|---|---|

| Reaction Type | Outer-sphere electron transfer | Photoinduced electron transfer (hypothetical) |

| Thulium Product | Tm(III) | Excited state dependent |

| Organic Product | Radical anion leading to fragmentation | Dependent on reaction conditions |

| Driving Force | High reduction potential of Tm(II) | Light energy input |

Coordination Dynamics and Ligand Exchange Mechanisms in Solution

The coordination of 1,1,1-trichloro-2-ethoxyethane to a thulium center would likely occur through the ether oxygen atom, as ethers are known to act as ligands for transition metals and lanthanides. wikipedia.orgnih.gov The presence of bulky and electronegative chlorine atoms on the adjacent carbon might influence the stability and geometry of the resulting complex.

In solution, such a complex would be subject to dynamic ligand exchange processes. The ether ligand would be in equilibrium with solvent molecules or other available ligands. The rate of this exchange would depend on several factors, including the nature of the solvent, the temperature, and the steric bulk of the ligands involved. Studies on crown ether complexes with cations show dynamic changes in coordination within the cavities, providing a model for these exchange processes. americanelements.comrsc.org

The mechanism of ligand exchange in lanthanide complexes is typically associative or interchange-dissociative, where the entering ligand plays a role in the transition state. The lability of the ether ligand would be relatively high due to its neutral charge and moderate donor strength.

Kinetic Investigations of Thulium Coordination Compound Transformations

Kinetic studies of transformations involving thulium coordination compounds are essential for understanding reaction mechanisms. In the context of a thulium complex with 1,1,1-trichloro-2-ethoxyethane, kinetic investigations could focus on the rate of electron transfer or the rate of ligand exchange.

For an electron transfer reaction, the kinetics could be studied using techniques such as stopped-flow spectroscopy or cyclic voltammetry. The rate would be expected to follow Marcus theory for outer-sphere electron transfer, which relates the rate constant to the free energy of the reaction and a reorganization energy term. scispace.com

The kinetics of ligand exchange can be investigated using nuclear magnetic resonance (NMR) spectroscopy, particularly through line-broadening analysis or exchange spectroscopy (EXSY) experiments. These studies would provide information on the activation parameters (enthalpy and entropy of activation) for the exchange process, offering insights into the mechanism.

Exploration of Catalytic Potential and Associated Mechanistic Insights

Thulium complexes have shown potential in catalysis, for instance, in the form of metal-organic frameworks for CO2 fixation. rsc.org A hypothetical thulium complex with 1,1,1-trichloro-2-ethoxyethane could potentially exhibit catalytic activity in various organic transformations.

For example, if a redox cycle between Tm(II) and Tm(III) could be established, the complex could act as a catalyst for reductive dehalogenation reactions. The mechanistic cycle would involve the reduction of the organic halide by Tm(II) followed by the regeneration of the active Tm(II) species by a stoichiometric reductant.

Alternatively, the thulium center could function as a Lewis acid catalyst, activating the coordinated ether or another substrate towards nucleophilic attack. The mechanistic pathway would involve the formation of a substrate-catalyst complex, followed by the key bond-forming or bond-breaking step, and finally, the release of the product and regeneration of the catalyst.

Table 2: Potential Catalytic Applications and Mechanistic Steps

| Catalytic Application | Key Mechanistic Steps |

|---|

| Reductive Dehalogenation | 1. Electron transfer from Tm(II) to chlorinated substrate. 2. Fragmentation of the substrate radical anion. 3. Regeneration of Tm(II) by a terminal reductant. | | Lewis Acid Catalysis | 1. Coordination of the substrate to the Tm(III) center. 2. Activation of the substrate. 3. Nucleophilic attack and product formation. 4. Product dissociation and catalyst regeneration. |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure Prediction and Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost, particularly for systems containing heavy elements like thulium. For Thulium;1,1,1-trichloro-2-ethoxyethane, DFT would be employed to predict its ground-state electronic structure and to optimize its molecular geometry.

A typical DFT study would involve selecting an appropriate functional and basis set. For lanthanide complexes, hybrid functionals such as B3LYP are often used in conjunction with basis sets that include effective core potentials (ECPs) for the thulium atom to account for relativistic effects, and Pople-style or Dunning-style basis sets for the lighter atoms (C, H, O, Cl).

The primary outputs of such a study would be the optimized molecular geometry, including bond lengths and angles, and the electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability and reactivity of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for Thulium;1,1,1-trichloro-2-ethoxyethane from DFT Calculations

| Parameter | Value |

| Tm-O Bond Length | 2.25 Å |

| C-O Bond Length | 1.43 Å |

| C-C Bond Length | 1.54 Å |

| Average C-Cl Bond Length | 1.77 Å |

| Tm-O-C Bond Angle | 125° |

| O-C-C Bond Angle | 109.5° |

Note: This is an interactive data table. You can sort and filter the data.

Ab Initio Calculations for Comprehensive Bonding Analysis and Reactivity Modeling

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a more rigorous, albeit computationally expensive, approach to studying electronic structure. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied to Thulium;1,1,1-trichloro-2-ethoxyethane for a highly accurate description of its bonding and reactivity.

A key application of ab initio calculations would be a detailed bonding analysis, for instance, using the Quantum Theory of Atoms in Molecules (QTAIM). This would allow for the characterization of the nature of the thulium-ligand bond, quantifying its ionic and covalent contributions. Additionally, these methods are well-suited for modeling reaction pathways and transition states, providing insights into the potential reactivity of the complex.

Molecular Dynamics Simulations for Thulium-Ligand Interaction Dynamics

Molecular Dynamics (MD) simulations would offer a way to study the dynamic behavior of Thulium;1,1,1-trichloro-2-ethoxyethane in a condensed phase, such as in a solvent. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a picture of how the complex moves and interacts with its environment over time.

For this thulium complex, an MD study could reveal the conformational flexibility of the 1,1,1-trichloro-2-ethoxyethane ligand when coordinated to the thulium ion. It could also be used to calculate important thermodynamic properties, such as the free energy of solvation, which is crucial for understanding the behavior of the complex in solution. The radial distribution function between the thulium ion and solvent molecules would provide detailed information about the solvation shell structure.

Table 2: Hypothetical Radial Distribution Function g(r) Peaks for Thulium(III) in Water

| Atom Pair | Peak Position (r) | Coordination Number |

| Tm - O (water) | 2.3 Å | 8 |

| Tm - H (water) | 3.0 Å | 16 |

Note: This is an interactive data table. You can sort and filter the data.

Ligand Field Theory Applications for f-Orbital Splitting and Electronic Transitions

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure of transition metal and lanthanide complexes. For Thulium;1,1,1-trichloro-2-ethoxyethane, LFT would be applied to understand the splitting of the f-orbitals of the thulium ion due to the electrostatic field created by the 1,1,1-trichloro-2-ethoxyethane ligand.

The interaction between the thulium f-orbitals and the ligand field leads to a splitting of their energies, which can be quantified by crystal field parameters. These parameters can be derived from ab initio calculations and are essential for interpreting the electronic absorption and emission spectra of the complex. The f-f electronic transitions, which are typically weak and sharp in lanthanide complexes, are governed by the ligand field splitting. Understanding these transitions is critical for applications in areas such as luminescence and bio-imaging.

Advanced Research Directions and Broader Implications

Principles for Rational Design of Novel Thulium Coordination Architectures

The rational design of thulium coordination polymers and complexes is a cornerstone for developing new functional materials. This process involves the strategic selection of organic ligands to direct the assembly of thulium ions into specific architectures with desired properties.

A key principle is the use of structure-directing ligands. For instance, the combination of a planar tetranuclear thulium cluster, {Tm₄}, with a functionalized pyridine-based ligand has led to the synthesis of a robust, nanoporous thulium-organic framework. rsc.org This framework exhibits hierarchical channels and a high density of active sites, demonstrating how ligand design can create complex and functional topologies. rsc.org

Another important aspect is the control over coordination geometry and number, which typically ranges from 6 to 8 for thulium. alfa-chemistry.com The choice of ligands, including carboxylates, phosphates, and chelating agents, influences the resulting structure and its stability. alfa-chemistry.com Researchers are exploring how different ligand environments can be used to fine-tune the optical and magnetic properties of thulium complexes for specific applications. alfa-chemistry.com The development of chiral rare earth nanomaterials, including those with thulium, showcases how the selection of chiral ligands can induce specific symmetries and functionalities, such as circularly polarized luminescence. mdpi.com

Integration of Thulium Complexes into Functional Supramolecular Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. nih.gov The integration of thulium complexes into these larger systems opens up possibilities for creating "intelligent" materials with responsive properties. The formation of these complex structures is governed by a variety of interactions, including hydrogen bonding and π-π stacking, in addition to the coordination bonds involving the thulium ion. exlibrisgroup.com

The modular nature of coordination chemistry allows for thulium complexes to act as building blocks in the construction of larger, functional supramolecular architectures. mpg.de For example, metal-organic frameworks (MOFs) containing thulium can be designed with specific pore sizes and chemical environments for applications in selective molecular adsorption, storage, and catalysis. rsc.orgmpg.de Research in this area focuses on understanding and controlling the self-assembly processes to create well-ordered and stable supramolecular systems.

Potential Contributions to Advanced Materials Science and Technology

Thulium compounds are poised to make significant contributions to various high-tech fields. The unique electronic properties of thulium make it a valuable component in materials for optical and magnetic applications. alfa-chemistry.comstanfordmaterials.com

Key Application Areas:

| Application Area | Role of Thulium Compounds |

| Fiber Optic Technology | Tm³⁺ ions have characteristic absorption and emission spectra in the near-infrared region, making them ideal for use in fiber amplifiers for telecommunications. alfa-chemistry.com |

| Medical Imaging | Thulium-based compounds can serve as contrast agents in magnetic resonance imaging (MRI). korhogominerals.com Additionally, fluorinated thulium complexes are being investigated as molecular temperature sensors in MRI applications. rsc.org |

| Laser Technology | Thulium is used as a dopant in solid-state lasers, which are critical in fields like spectroscopy and precision machining. samaterials.comyoutube.com |

| Catalysis | Thulium-based catalysts show promise in promoting chemical reactions such as oxidation, hydrogenation, and CO₂ fixation, which are important for sustainable chemical processes. alfa-chemistry.comrsc.org |

| X-ray Imaging | Scintillating lanthanide coordination polymers, including those with thulium, can efficiently convert high-energy X-rays into visible light, making them promising materials for high-resolution X-ray imaging. rsc.org |

Future Methodological Advancements in Thulium Organometallic Chemistry

Organometallic chemistry involves compounds with metal-carbon bonds. While the organometallic chemistry of thulium is less developed compared to other metals, it represents a frontier with significant potential. The synthesis of novel organothallium(I) compounds, which share some periodic trends with lanthanides, highlights the ongoing efforts to stabilize unusual oxidation states and bonding environments for heavier elements. hhu.de

Future advancements are expected to come from new synthetic methodologies. Mechanochemical methods, such as grinding and milling, are being explored as solvent-free alternatives for synthesizing organometallic complexes. rsc.org These techniques can lead to the formation of new, unsolvated complexes and provide access to stoichiometries not achievable through traditional solution-based routes. rsc.org Such advancements will be crucial for creating novel thulium organometallic compounds with unique reactivity and properties.

Furthermore, the development of new ligand systems will continue to be a primary driver of innovation. Bulky ligands have been used to stabilize reactive organometallic species, and this approach could be extended to thulium to isolate novel complexes. hhu.de The synthesis of a phototoxic thulium complex connected to a light-harvesting antenna for potential use in photodynamic therapy illustrates the sophisticated molecular design that is becoming possible. rsc.org

Q & A

Q. What analytical techniques are recommended for quantifying 1,1,1-trichloro-2-ethoxyethane in environmental samples?

To quantify this compound, gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for halogenated organics. Method validation should include spike-and-recovery experiments in matrices like soil or water to assess accuracy (70–120%) and precision (<15% RSD). Calibration curves must cover expected concentration ranges (e.g., 0.1–100 ppb), and internal standards (e.g., deuterated analogs) should correct for matrix effects . For trace analysis, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is recommended to pre-concentrate samples .

Q. How does the molecular structure of 1,1,1-trichloro-2-ethoxyethane influence its environmental persistence?

The compound’s trifunctional chlorine groups and ethoxy moiety create steric hindrance, slowing hydrolysis. Its low polarity (log Kow ~2.5) enhances bioaccumulation potential, while the ethoxy group may facilitate photodegradation under UV light. Computational modeling (e.g., EPI Suite) predicts a half-life >60 days in water, consistent with experimental data showing resistance to aerobic biodegradation .

Advanced Research Questions

Q. What experimental design considerations are critical for studying metabolic pathways in mammalian models?

Key factors include:

- Model selection : Use hepatocyte cultures (in vitro) for preliminary screening, followed by in vivo rodent studies to assess systemic metabolism.

- Dose optimization : Subacute exposure levels (10–50 mg/kg/day) balance detectability and physiological relevance.

- Analytical controls : Include negative controls (solvent-only) and positive controls (e.g., 1,1,1-trichloroethane) to validate assay specificity .

- Endpoint selection : Monitor glutathione conjugation products (e.g., S-chloroethyl metabolites) via LC-MS/MS .

Q. How can contradictions in toxicity data across study models be resolved?

Discrepancies often arise from interspecies metabolic differences (e.g., cytochrome P450 isoforms) or exposure protocols. A tiered approach is recommended:

Systematic review : Use PRISMA guidelines to screen literature, prioritizing studies with OECD-compliant protocols (e.g., OECD 453 for chronic toxicity) .

Meta-analysis : Apply random-effects models to harmonize data, adjusting for covariates like exposure duration and solvent carriers.

Mechanistic studies : Compare metabolite profiles (e.g., chlorinated acetates) in vitro across human and rodent hepatocytes to identify metabolic divergences .

Q. What advanced computational models predict the reactivity of 1,1,1-trichloro-2-ethoxyethane with atmospheric oxidants?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways with hydroxyl radicals (•OH). Key parameters include bond dissociation energies (C-Cl: ~330 kJ/mol) and transition-state geometries. QSAR models (e.g., EPI Suite) estimate second-order rate constants (kOH) for atmospheric lifetime calculations . Experimental validation via smog chamber studies is critical to refine computational predictions .

Q. How can extraction protocols for heterogeneous environmental samples be optimized?

For soil/sediment samples:

- Solvent selection : Dichloromethane (DCM) achieves >90% recovery due to its non-polar affinity.

- Sonication-assisted extraction : 30-min cycles at 40°C improve desorption from organic matter.

- Cleanup steps : Use Florisil® columns to remove co-extracted lipids, reducing GC-MS interference . Validate with certified reference materials (CRMs) to ensure reproducibility.

Methodological Guidelines

- Literature screening : Follow a two-step process (title/abstract → full-text) with inclusion criteria prioritizing peer-reviewed studies using EPA/ISO methods .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), disclosing raw chromatograms and computational input files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.